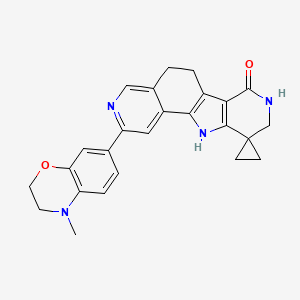

MK2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1105658-32-9 |

|---|---|

Molecular Formula |

C25H24N4O2 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one |

InChI |

InChI=1S/C25H24N4O2/c1-29-8-9-31-20-10-14(3-5-19(20)29)18-11-17-15(12-26-18)2-4-16-21-23(28-22(16)17)25(6-7-25)13-27-24(21)30/h3,5,10-12,28H,2,4,6-9,13H2,1H3,(H,27,30) |

InChI Key |

HYWDWAXZNWIOQW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C3=NC=C4CCC5=C(C4=C3)NC6=C5C(=O)NCC67CC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK2-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-4 is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). As a downstream substrate of p38 MAPK, MK2 is a critical mediator of inflammatory responses, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, its interaction with the p38/MK2 signaling pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the MK2 pathway.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[1] One of the major downstream effectors of this pathway is MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase that plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Direct inhibition of p38 MAPK has been explored as a therapeutic strategy, but has often been associated with toxicity and off-target effects.[1] Consequently, targeting MK2 offers a more specific approach to modulate the inflammatory cascade with a potentially improved safety profile.

This compound, also referred to in the literature as MK2 Inhibitor IV, is a potent inhibitor of MK2 with a non-ATP competitive mode of action.[2] This characteristic suggests a higher degree of selectivity compared to traditional ATP-competitive kinase inhibitors, which often suffer from cross-reactivity due to the conserved nature of the ATP-binding pocket across the kinome. This guide will delve into the specifics of this compound's mechanism, providing the necessary data and protocols for its scientific evaluation.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of MK2 kinase activity in biochemical assays and effectively suppresses the production of pro-inflammatory cytokines in cellular models.

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays, with key quantitative data summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 45 nM | Biochemical Kinase Assay | [3] |

| IC50 | 0.11 µM | Biochemical Kinase Assay | [2] |

| Note: The slight variation in IC50 values may be due to different assay conditions. |

Table 1: Biochemical Activity of this compound against MK2.

| Parameter | Value | Cell Line | Stimulus | Assay | Reference |

| IC50 (TNF-α secretion) | 4.4 µM | THP-1 | LPS | ELISA | [2] |

| IC50 (IL-6 secretion) | 5.2 µM | THP-1 | LPS | ELISA | [2] |

| IC50 (MMP13 secretion) | 5.7 µM | SW1353 | IL-1β | Not Specified | [2] |

| IC50 (MMP13 secretion) | 2.2 µM | Human Primary Chondrocytes | IL-1β | Not Specified | [2] |

Table 2: Cellular Activity of this compound.

Kinase Selectivity

A key feature of this compound is its high selectivity. In a screen against a panel of 150 different protein kinases, only Casein Kinase 1 gamma 3 (CK1γ3) was significantly inhibited at a level greater than 50%.[2] This high degree of selectivity is attributed to its non-ATP competitive binding mode.

| Kinase | % Inhibition | Concentration | Reference |

| MK2 | >95% | 1 µM | [2] |

| CK1γ3 | >50% | 1 µM | [2] |

| Other 148 kinases | <50% | 1 µM | [2] |

Table 3: Kinase Selectivity Profile of this compound.

Mechanism of Action

The p38/MK2 Signaling Pathway

MK2 is a direct substrate of p38 MAPK. In response to cellular stress or inflammatory stimuli, p38 MAPK is activated and subsequently phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a number of downstream targets, leading to increased production of inflammatory cytokines.

Caption: The p38/MK2 signaling pathway and the point of intervention for this compound.

Non-ATP Competitive Inhibition

This compound binds to MK2 at a site distinct from the ATP-binding pocket. This non-ATP competitive binding mode has been confirmed by biophysical methods, including Saturation-Transfer Difference (STD) NMR and 1H/15N-Heteronuclear Single Quantum Coherence (HSQC) NMR. These studies demonstrate that the binding of this compound to MK2 does not interfere with the binding of ATP. This allosteric inhibition mechanism is the basis for the compound's high selectivity.

Caption: Schematic of the non-ATP competitive binding of this compound.

In Vivo Studies

While extensive in vivo data for this compound is not widely published, its utility has been demonstrated in a mouse model of multiple myeloma. In this model, treatment with MK2 inhibitor IV was shown to improve survival.

| Parameter | Value | Animal Model | Reference |

| Dosing | 20 mg/kg | 5TMM mice (Multiple Myeloma) | [1] |

| Outcome | Improved survival | 5TMM mice (Multiple Myeloma) | [1] |

Table 4: In Vivo Activity of MK2 Inhibitor IV.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize this compound.

Biochemical MK2 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against MK2.

Materials:

-

Recombinant active MK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

MK2-specific peptide substrate (e.g., a peptide derived from HSP27)

-

ATP (at a concentration close to the Km for MK2)

-

This compound (or other test inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a master mix of MK2 enzyme and substrate in kinase buffer.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2 µL of the enzyme/substrate master mix to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for a biochemical MK2 kinase assay.

Cellular TNF-α and IL-6 Secretion Assay

This protocol outlines a method to measure the effect of this compound on cytokine secretion from THP-1 cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound (or other test inhibitor)

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI medium.

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh complete RPMI and allow the cells to rest for 24 hours.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the amount of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine secretion for each inhibitor concentration and determine the IC50 values.

Caption: Workflow for a cellular cytokine secretion assay.

Conclusion

This compound is a valuable research tool for investigating the role of the MK2 signaling pathway in health and disease. Its high potency, selectivity, and non-ATP competitive mechanism of action make it a superior probe compared to less selective, ATP-competitive inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of MK2 inhibition. Future work should focus on comprehensive in vivo efficacy and safety studies to advance the development of MK2 inhibitors as a novel class of anti-inflammatory agents.

References

- 1. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 2. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

- 3. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The MK2-IN-4 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway targeted by MK2-IN-4, a potent inhibitor of MAPK-activated protein kinase 2 (MK2). While specific quantitative data for this compound beyond its primary inhibitory concentration is limited in publicly available literature, this document outlines the core signaling cascade, provides detailed protocols for key validation assays, and presents visual diagrams to facilitate understanding of the underlying biological processes.

Core Concepts of the p38/MK2 Signaling Pathway

The mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2), a serine/threonine kinase, is a critical downstream substrate of p38 MAPK.[1][2] The p38/MK2 signaling axis is a key regulator of the cellular response to stress and inflammatory stimuli.[2][3] Activation of this pathway is integral to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, making it a significant target for therapeutic intervention in inflammatory diseases and certain cancers.[2][3][4]

Upon activation by cellular stressors (e.g., UV radiation, osmotic shock) or inflammatory cytokines, p38 MAPK phosphorylates and activates MK2.[1] In its inactive state, MK2 resides in the nucleus. Phosphorylation by p38 MAPK triggers the export of the p38/MK2 complex to the cytoplasm.[1] In the cytoplasm, activated MK2 phosphorylates a range of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate inflammatory responses, cell migration, and cell cycle progression.[1][2]

This compound has been identified as a potent inhibitor of MK2, with a reported half-maximal inhibitory concentration (IC50) of 45 nM.[5] The precise mechanism of action and a broader selectivity profile for this compound are not extensively detailed in peer-reviewed publications, with primary data likely residing within patent literature (WO2009010488).[5]

Quantitative Data

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | MK2 | Biochemical | 45 nM | [5] |

| MK2 Inhibitor IV | MK2 | Biochemical | 0.11 µM | [6] |

| PF-3644022 | MK2 | Biochemical | 3.3 nM | [1] |

| ATI-450 | p38/MK2 complex | Biochemical | - | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core MK2 signaling pathway and a typical experimental workflow for characterizing an MK2 inhibitor.

Figure 1: The p38/MK2 Signaling Pathway and the inhibitory action of this compound.

Figure 2: A generalized experimental workflow for characterizing an MK2 inhibitor.

Experimental Protocols

The following protocols are representative methods for assessing the activity of MK2 inhibitors like this compound. These should be optimized for specific laboratory conditions and reagents.

Protocol 1: In Vitro MK2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MK2.

Materials:

-

Recombinant active MK2 enzyme

-

MK2 substrate (e.g., recombinant HSP27)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

This compound (or test compound) dissolved in DMSO

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-³²P]ATP with appropriate filtration/scintillation counting setup)

Methodology:

-

Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

-

In a 96-well plate, add the recombinant MK2 enzyme and the MK2 substrate to each well.

-

Add the diluted this compound or DMSO control to the appropriate wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MK2 if determining ATP-competitive inhibition.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction according to the detection method manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Quantify the signal, which corresponds to the amount of ADP produced (or phosphate transferred).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular HSP27 Phosphorylation Assay (Western Blot)

This assay measures the inhibition of a direct downstream target of MK2 in a cellular context.

Materials:

-

Human or murine cells known to express the p38/MK2 pathway (e.g., THP-1 monocytes, HeLa cells, or primary macrophages).

-

Cell culture medium and supplements.

-

Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin, or TNF-α).

-

This compound dissolved in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

The next day, replace the medium with serum-free medium for a period of serum starvation (e.g., 2-4 hours).

-

Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to activate the p38/MK2 pathway.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the wells with ice-cold lysis buffer.

-

Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts, add Laemmli sample buffer, and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

Acquire the image using a digital imager.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total HSP27 and the loading control.

-

Quantify band intensities using densitometry software and determine the EC50 for the inhibition of HSP27 phosphorylation.

Protocol 3: TNF-α Inhibition Assay (ELISA)

This functional assay measures the ability of an MK2 inhibitor to block the production of a key pro-inflammatory cytokine.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

RPMI-1640 medium with supplements.

-

LPS from E. coli.

-

This compound dissolved in DMSO.

-

Human TNF-α ELISA kit.

-

96-well plates.

-

Plate reader.

Methodology:

-

Plate cells (e.g., THP-1 cells differentiated with PMA, or freshly isolated PBMCs) in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound or DMSO vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate for a suitable time period (e.g., 4-6 hours).

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated, DMSO-treated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a potent inhibitor of the pro-inflammatory p38/MK2 signaling pathway. While detailed biological data for this specific compound remains largely proprietary, the information and protocols provided in this guide offer a robust framework for researchers aiming to study this compound or other inhibitors of this critical pathway. The provided diagrams and methodologies serve as a foundation for designing experiments to elucidate the mechanism of action, cellular effects, and therapeutic potential of targeting MK2. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

- 1. A new, improved and generalizable approach for the analysis of biological data generated by -omic platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitions of NF-κB and TNF-α result in differential effects in rats with acute on chronic liver failure induced by d-Gal and LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPKAPK2 (MK2) inhibition mediates radiation-induced inflammatory cytokine production and tumor growth in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly potent inhibitors of TNF-alpha production. Part 2: identification of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

MK2-IN-4: A Technical Guide to a Potent MAPKAPK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-4 is a potent small molecule inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). As a crucial downstream effector of the p38 MAPK signaling pathway, MK2 plays a pivotal role in inflammatory responses, cell cycle regulation, and cell migration. By inhibiting MK2, this compound offers a targeted approach to modulate these cellular processes, making it a valuable tool for research in oncology, inflammation, and immunology. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways it modulates. Detailed experimental protocols and structured data presentation are included to facilitate its application in a research setting.

Core Function and Mechanism of Action

This compound functions as a direct inhibitor of the serine/threonine kinase MK2. The primary mechanism of action is the competitive inhibition of the enzyme's activity.

Biochemical Activity:

This compound has been characterized as a potent inhibitor of MK2 with a half-maximal inhibitory concentration (IC50) of 45 nM in in-vitro kinase assays[1]. This potent inhibition disrupts the downstream signaling cascade of the p38 MAPK pathway.

Data Presentation: Biochemical Activity of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | MAPKAPK2 (MK2) | 45 | [1] |

The p38/MK2 Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stimuli, including stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a variety of substrates. These substrates are involved in regulating the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as processes like cell cycle control and actin cytoskeleton remodeling. This compound, by inhibiting MK2, effectively blocks these downstream events.

Caption: The p38/MK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

In Vitro MK2 Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro potency of inhibitors against MK2, adapted from established kinase assay methodologies.

Materials:

-

Recombinant human MK2 enzyme

-

Peptide substrate (e.g., a synthetic peptide derived from HSP27)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the MK2 enzyme and the peptide substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for MK2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for Inhibition of TNF-α Production (Representative Protocol)

This protocol outlines a method to assess the cellular activity of this compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds) dissolved in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in RPMI-1640 medium.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Caption: A representative workflow for a cellular assay to measure the inhibition of TNF-α production.

Applications in Research

This compound's potent and specific inhibition of MK2 makes it a valuable chemical probe for elucidating the biological roles of the p38/MK2 signaling pathway. Its potential applications in research include:

-

Inflammatory Diseases: Investigating the role of MK2 in the pathogenesis of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Oncology: Studying the involvement of MK2 in cancer cell proliferation, survival, and migration, as well as in the tumor microenvironment.

-

Immunology: Exploring the function of MK2 in immune cell activation and cytokine production.

-

Drug Discovery: Serving as a reference compound in the development of novel MK2 inhibitors with therapeutic potential.

Conclusion

This compound is a potent and valuable research tool for investigating the multifaceted roles of the p38/MK2 signaling pathway. Its ability to specifically inhibit MK2 allows for the targeted dissection of cellular processes regulated by this kinase. The information and protocols provided in this technical guide are intended to support researchers in utilizing this compound to advance our understanding of its biological functions and therapeutic potential.

References

MK2-IN-4: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response through the post-transcriptional regulation of pro-inflammatory cytokines such as TNFα and IL-6. As such, the development of potent and selective MK2 inhibitors represents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides an in-depth overview of the discovery and synthesis of MK2-IN-4, a potent MK2 inhibitor. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a comprehensive summary of its activity. Signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the key processes.

Introduction: MK2 as a Therapeutic Target

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to cellular stress and inflammatory stimuli.[1][2] Upon activation, p38 MAPK phosphorylates and activates a number of downstream substrates, including MK2 (also known as MAPKAPK2).[3] Activated MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates and regulates the function of various target proteins involved in inflammation, cell cycle control, and gene expression.[3]

A crucial function of MK2 is the regulation of the stability and translation of mRNAs encoding pro-inflammatory cytokines.[3] By phosphorylating RNA-binding proteins such as tristetraprolin (TTP), MK2 prevents the degradation of cytokine mRNAs, leading to increased production of inflammatory mediators like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[3] Given this central role in the inflammatory process, selective inhibition of MK2 is an attractive therapeutic approach that may offer a more targeted intervention with potentially fewer side effects compared to broader p38 MAPK inhibition.[4]

Discovery of this compound

This compound was first disclosed in the patent WO2009010488 by Novartis AG as a potent inhibitor of MK2.[5] The discovery of this class of inhibitors, based on a furan-2-carboxamide scaffold, was the result of efforts to identify small molecules that could effectively and selectively target the ATP-binding site of MK2. The development of such inhibitors was considered challenging due to the structural similarities between the ATP-binding sites of various kinases.[1]

Synthesis of this compound

The synthesis of this compound, chemically described as N-(4-(4-aminopiperidin-1-yl)phenyl)-5-(3-chlorophenyl)furan-2-carboxamide, is detailed in patent WO2009010488. The following is a representative synthetic protocol based on the examples provided in the patent document.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(3-chlorophenyl)furan-2-carboxylic acid

-

To a solution of 3-chlorobenzaldehyde in a suitable solvent such as dimethylformamide (DMF), is added an equimolar amount of a glyoxylate derivative and a base, for example, potassium carbonate.

-

The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched with water and acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 5-(3-chlorophenyl)furan-2-carboxylic acid.

Step 2: Synthesis of tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate

-

A mixture of 4-((tert-butoxycarbonyl)amino)piperidine and 1-fluoro-4-nitrobenzene is heated in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

After completion of the reaction, the mixture is cooled and diluted with water. The product, tert-butyl (1-(4-nitrophenyl)piperidin-4-yl)carbamate, is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The nitro group is then reduced to an amine by hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol or methanol under a hydrogen atmosphere.

-

Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed in vacuo to yield tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate.

Step 3: Amide Coupling to form tert-butyl (1-(4-(5-(3-chlorophenyl)furan-2-carboxamido)phenyl)piperidin-4-yl)carbamate

-

To a solution of 5-(3-chlorophenyl)furan-2-carboxylic acid in a suitable solvent like DMF, are added coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

After a short activation period, a solution of tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate in DMF is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then diluted with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude product, which is purified by column chromatography.

Step 4: Deprotection to yield this compound (N-(4-(4-aminopiperidin-1-yl)phenyl)-5-(3-chlorophenyl)furan-2-carboxamide)

-

The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature.

-

After the deprotection is complete, the solvent and excess acid are removed under reduced pressure.

-

The residue is then neutralized with a base, and the final product, this compound, is purified by an appropriate method such as crystallization or chromatography.

Biological Activity and Evaluation

This compound is a potent inhibitor of MK2 with a reported IC50 of 45 nM.[5] The biological activity of this compound is typically assessed through a combination of biochemical and cell-based assays.

Experimental Protocol: MK2 Kinase Inhibition Assay (Biochemical Assay)

-

Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a specific MK2 substrate by the MK2 enzyme.

-

Reagents:

-

Recombinant human MK2 enzyme

-

MK2 substrate (e.g., a peptide derived from HSP27)

-

ATP (adenosine triphosphate)

-

Assay buffer (containing MgCl2 and other necessary components)

-

Detection reagent (e.g., a phosphospecific antibody or a fluorescent ATP analog)

-

-

Procedure:

-

The MK2 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of the MK2 substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Protocol: TNFα Secretion Inhibition Assay (Cell-Based Assay)

-

Principle: This assay determines the ability of the inhibitor to suppress the production and secretion of TNFα from cells stimulated with an inflammatory agent.

-

Cell Line: A human monocytic cell line such as THP-1 or U937, or primary human peripheral blood mononuclear cells (PBMCs).

-

Reagents:

-

Cell culture medium

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

This compound at various concentrations

-

TNFα ELISA kit

-

-

Procedure:

-

Cells are seeded in a 96-well plate and pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour).

-

The cells are then stimulated with LPS to induce the production of TNFα.

-

After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

-

The concentration of TNFα in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

The IC50 value for the inhibition of TNFα secretion is determined by analyzing the dose-response curve.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | MK2 | 45 | Biochemical | [5] |

Visualizations

MK2 Signaling Pathway

Caption: Simplified MK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Evaluation of this compound

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a potent and valuable chemical probe for studying the biological roles of MK2. Its furan-2-carboxamide scaffold represents a key chemotype in the development of MK2 inhibitors. The detailed synthetic and biological evaluation protocols provided in this guide serve as a comprehensive resource for researchers in the fields of medicinal chemistry, chemical biology, and pharmacology who are interested in targeting the p38/MK2 signaling pathway for the development of novel anti-inflammatory therapeutics. Further characterization of the selectivity profile and in vivo efficacy of this compound and its analogs will be crucial in advancing our understanding of the therapeutic potential of MK2 inhibition.

References

- 1. New ERK2 inhibitors disclosed in Novartis patent | BioWorld [bioworld.com]

- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. novartis.com [novartis.com]

- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: MK2-IN-4, a Selective Non-ATP Competitive Inhibitor of MAPKAPK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a critical serine/threonine kinase downstream of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response. Its involvement in the production of pro-inflammatory cytokines such as TNFα and IL-6 has positioned it as a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of MK2-IN-4, a potent and highly selective, non-ATP competitive inhibitor of MK2. This document details the quantitative biochemical and cellular activity of this compound, comprehensive experimental protocols for its characterization, and a thorough examination of the underlying p38/MK2 signaling pathway.

Introduction to this compound and its Target Protein

This compound is a small molecule inhibitor designed to target MAPKAPK2 (MK2), a key player in the cellular response to stress and inflammatory stimuli.[1] MK2 is directly activated through phosphorylation by p38 MAP kinase.[2] The activation of the p38/MK2 pathway is integral to the production of pro-inflammatory cytokines, making it a compelling target for anti-inflammatory drug discovery.[2] this compound distinguishes itself as a non-ATP competitive inhibitor, offering a potential advantage in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.[2]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| MAPKAPK2 (MK2) | Biochemical Kinase Assay | 45 | Non-ATP competitive inhibition.[1] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Stimulation | Assay | Measured Endpoint | IC50 (µM) | Reference |

| Human THP-1 | LPS | ELISA | TNFα Secretion | 4.4 | [2] |

| Human THP-1 | LPS | ELISA | IL-6 Secretion | 5.2 | [2] |

| SW1353 Chondrosarcoma | IL-1β | ELISA | MMP13 Secretion | 5.7 | [2] |

| Human Primary Chondrocytes | IL-1β | ELISA | MMP13 Secretion | 2.2 | [2] |

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. This compound has been profiled against a broad panel of kinases and has demonstrated high selectivity for MK2.

Table 3: Kinase Selectivity of this compound

| Kinase | % Inhibition at 10 µM |

| MAPKAPK2 (MK2) | >95% |

| CK1γ3 | >50% |

| Panel of 148 other kinases | <50% |

Data compiled from publicly available information. A comprehensive screen of 150 protein kinases showed that only CK1γ3 was significantly inhibited at a concentration of 10 µM, aside from the primary target MK2.[2]

Signaling Pathways

This compound exerts its effects by modulating the p38/MK2 signaling pathway. Understanding this pathway is crucial for interpreting the inhibitor's biological activity.

The p38/MK2 Signaling Pathway

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[3][4] This activation leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates MK2, which in turn phosphorylates a range of downstream substrates.[5][6][7] These substrates are involved in regulating gene expression, mRNA stability, and protein translation, ultimately leading to the production of pro-inflammatory mediators.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

MK2-IN-4: A Technical Guide to its Downstream Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response and cellular stress. Its dysregulation is implicated in a host of pathologies, including chronic inflammatory diseases and cancer. MK2-IN-4 is a potent and selective inhibitor of MK2, offering a valuable tool for dissecting the nuanced roles of this kinase and presenting a promising therapeutic avenue. This technical guide provides an in-depth exploration of the downstream effects of this compound, detailing its impact on cellular signaling, summarizing key quantitative data, and outlining relevant experimental methodologies.

Introduction to the p38/MK2 Signaling Axis

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] Upon activation, p38 MAPK phosphorylates and activates several downstream targets, with MK2 being a primary and crucial substrate.[3][4] The activation of MK2 is intrinsically linked to the inflammatory process, primarily through its role in post-transcriptional regulation of pro-inflammatory cytokine production.[4][5][6]

MK2 activation leads to the stabilization of mRNAs encoding cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators of inflammation.[7][8][9] This stabilization is often mediated through the phosphorylation of tristetraprolin (TTP), a protein that promotes mRNA degradation.[10] By inhibiting MK2, compounds like this compound can effectively suppress the production of these pro-inflammatory cytokines, thereby mitigating the inflammatory response.[4][7]

The p38/MK2 Signaling Pathway

The signaling cascade begins with the activation of p38 MAPK by upstream kinases in response to cellular stress or inflammatory signals. Activated p38 MAPK then translocates to the nucleus where it phosphorylates and activates MK2.[3][11] A key function of MK2 is to then shuttle the p38/MK2 complex back to the cytoplasm.[2][3] In the cytoplasm, MK2 phosphorylates a variety of substrates, leading to a cascade of downstream effects.

Caption: The p38/MK2 signaling pathway and the point of inhibition by this compound.

Quantitative Effects of MK2 Inhibition

The inhibitory activity of this compound and other MK2 inhibitors has been quantified in various in vitro and in vivo models. These studies consistently demonstrate a significant reduction in the production of key pro-inflammatory cytokines.

| Inhibitor | Assay System | Target | IC50 / Effect | Reference |

| This compound | Kinase Assay | MK2 | 45 nM | [12] |

| MK2 Inhibitor IV | Kinase Assay | MK2 | 0.11 µM | |

| MK2 Inhibitor IV | LPS-stimulated THP-1 cells | TNF-α secretion | 4.4 µM | [13] |

| MK2 Inhibitor IV | LPS-stimulated THP-1 cells | IL-6 secretion | 5.2 µM | [13] |

| MK2 Inhibitor | CT26 colorectal cancer cells | IL-1β, IL-6, TNF-α production | ~80% reduction | [7] |

Downstream Cellular and Physiological Effects

Inhibition of the MK2 pathway by compounds such as this compound elicits a range of downstream effects with significant therapeutic implications.

Suppression of Pro-inflammatory Cytokine Production

The most well-documented downstream effect of MK2 inhibition is the potent suppression of pro-inflammatory cytokine production. By preventing the stabilization of cytokine mRNAs, MK2 inhibitors effectively reduce the synthesis and secretion of TNF-α, IL-1β, and IL-6.[7][8][9] This effect has been observed in various cell types, including macrophages and cancer cells, and is a cornerstone of the anti-inflammatory and anti-tumorigenic properties of MK2 inhibition.[3][7]

Anti-Tumor Activity

Chronic inflammation is a well-established driver of cancer development and progression.[7][9] By dampening the inflammatory tumor microenvironment, MK2 inhibitors have demonstrated significant anti-tumor activity in preclinical models. For instance, in a colitis-associated colorectal cancer model, MK2 inhibition led to the elimination of tumor development.[7] In a syngeneic murine colorectal cancer model using CT26 cells, MK2 inhibition resulted in a significant reduction in tumor volume.[7] The anti-tumor effects are, at least in part, attributable to the decreased production of cytokines that promote tumor growth, invasion, and metastasis.[7][9]

Modulation of Cell Migration and Invasion

The p38/MK2 pathway is also implicated in the regulation of cell migration.[3] MK2 can phosphorylate substrates involved in cytoskeletal dynamics, such as heat shock protein 27 (Hsp27).[3] Inhibition of MK2 has been shown to decrease the invasive potential of tumor cells.[7]

Role in Other Cellular Processes

Emerging research indicates that the p38/MK2 pathway is involved in a broader range of cellular processes than initially appreciated. These include:

-

DNA Damage Response: The p38/MK2 pathway can be activated in response to DNA damage and may play a role in cell cycle checkpoints.[11]

-

Autophagy: The p38/MK2 pathway has been shown to stimulate host cell autophagy to restrict intracellular pathogen infection.[5]

-

Synaptic Plasticity: There is growing evidence for the involvement of the p38/MK2 signaling axis in mediating synaptic plasticity.[14]

Experimental Protocols

A variety of experimental models and assays are employed to investigate the downstream effects of MK2 inhibitors like this compound.

In Vitro Assays

Caption: A generalized workflow for in vitro analysis of MK2 inhibitors.

-

Cell Culture and Stimulation: Human monocytic THP-1 cells are a common model for studying inflammatory responses. They can be stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are routinely used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Western Blotting: This technique is used to assess the phosphorylation status and total protein levels of key components of the p38/MK2 pathway, including p38 MAPK and MK2 itself.

-

mRNA Stability Assays: To determine the effect of MK2 inhibition on mRNA stability, cells can be treated with a transcription inhibitor (e.g., actinomycin D) followed by measurement of mRNA levels at different time points using reverse transcription-quantitative PCR (RT-qPCR).

In Vivo Models

References

- 1. FRET-based detection of different conformations of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]

- 4. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK2-IN-4 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response. Its involvement in the post-transcriptional regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), makes it an attractive therapeutic target for a host of inflammatory diseases. This technical guide provides an in-depth overview of the role of MK2 in inflammation, with a specific focus on the inhibitory compound MK2-IN-4. We will delve into the molecular mechanisms of the p38/MK2 pathway, present quantitative data on the efficacy of MK2 inhibitors, and provide detailed experimental protocols for key assays used in their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

The p38/MK2 Signaling Pathway in Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[3] This activation is a critical step in the inflammatory process, leading to the production and release of key pro-inflammatory mediators.[4]

A primary mechanism by which the p38/MK2 pathway promotes inflammation is through the stabilization of messenger RNA (mRNA) transcripts that encode for pro-inflammatory cytokines.[5] Specifically, activated MK2 phosphorylates tristetraprolin (TTP), a protein that binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of cytokine mRNAs, targeting them for degradation.[5] Phosphorylation of TTP by MK2 prevents its binding to these AREs, thereby stabilizing the mRNA transcripts of cytokines like TNF-α, IL-6, and IL-1β, leading to their increased translation and protein expression.[5]

Inhibition of MK2, therefore, presents a targeted approach to disrupting this pro-inflammatory cascade. By preventing the phosphorylation of TTP and other downstream substrates, MK2 inhibitors can effectively reduce the production of key inflammatory cytokines. This strategy is thought to offer a more specific and potentially less toxic alternative to the direct inhibition of p38 MAPK, which is involved in a broader range of cellular processes.[4]

Signaling Pathway Diagram

References

MK2-IN-4 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology. As a key downstream effector of the p38 MAPK signaling pathway, MK2 plays a crucial role in cellular responses to stress and inflammation, processes that are intimately linked to cancer development and progression. The p38/MK2 pathway is implicated in a wide array of cellular functions, including cell cycle regulation, apoptosis, and the production of pro-inflammatory cytokines that can shape the tumor microenvironment.[1][2]

Inhibition of MK2 is being explored as a promising strategy to counteract tumor growth, metastasis, and resistance to conventional therapies.[2] MK2-IN-4 is a potent inhibitor of MK2, and this guide provides a comprehensive technical overview of its application in cancer cell line research, including its mechanism of action, available efficacy data for related compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action: The p38/MK2 Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress. Upon activation, the upstream kinases (MAP3Ks and MKKs) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates its downstream substrate, MK2.[2][3]

Activated MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates a range of target proteins involved in:

-

Inflammatory Cytokine Production: MK2 stabilizes the mRNAs of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, leading to their increased production. These cytokines can promote tumor growth and create an inflammatory tumor microenvironment.

-

Cell Cycle Control: MK2 can influence cell cycle checkpoints, and its inhibition has been shown to induce cell cycle arrest in some cancer cells.

-

Apoptosis: The role of MK2 in apoptosis is complex and can be context-dependent. In some settings, MK2 inhibition can sensitize cancer cells to apoptosis induced by chemotherapeutic agents.

-

Cell Migration and Invasion: MK2 has been implicated in regulating the actin cytoskeleton, a key component of cell motility. Inhibition of MK2 can therefore potentially reduce the metastatic potential of cancer cells.

This compound, as an inhibitor of MK2, is designed to block the phosphorylation of these downstream targets, thereby attenuating the pro-tumorigenic signals mediated by the p38/MK2 pathway.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. MK2 contributes to tumor progression by promoting M2 macrophage polarization and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of MK2-IN-4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed biological data for MK2-IN-4 (CAS 1105658-32-9) is limited. This guide provides the known biochemical potency of this compound and presents a comprehensive overview of the standard experimental protocols and signaling pathways relevant for characterizing inhibitors of its target, MAPK-activated protein kinase 2 (MK2).

Introduction: MK2 as a Therapeutic Target

Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a serine/threonine kinase that functions as a critical downstream substrate of p38 MAPK. The p38/MK2 signaling cascade is a central regulator of the inflammatory response, primarily by controlling the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at the post-transcriptional level.[1][2] Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates MK2, leading to the nuclear export of the active p38/MK2 complex.[3][4] In the cytoplasm, MK2 phosphorylates numerous substrates that mediate inflammation, cell migration, and cell cycle checkpoints.[1][5]

Given its pivotal role in inflammation, MK2 is an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1][5][6] this compound is a potent inhibitor of MK2.[7][8] This document summarizes its known biological activity and details the key experimental methodologies used to profile such inhibitors.

The p38/MK2 Signaling Pathway

The canonical p38/MK2 pathway is initiated by extracellular stressors or inflammatory cytokines. This leads to a kinase cascade culminating in the activation of p38 MAPK, which then phosphorylates and activates MK2. A key function of MK2 is to phosphorylate RNA-binding proteins, such as Tristetraprolin (TTP), which prevents the degradation of AU-rich element-containing mRNAs of pro-inflammatory cytokines like TNF-α.[1] Another major substrate is the small heat shock protein 27 (HSP27), whose phosphorylation by MK2 regulates actin cytoskeleton dynamics, impacting processes like cell migration.[5][9][10]

Caption: The p38/MK2 signaling pathway leading to inflammation and cytoskeletal remodeling.

Quantitative Biological Data

All quantitative data should be interpreted in the context of the specific assay conditions under which they were generated.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | MAPKAPK2 (MK2) | Biochemical | 45 | [7][8] |

| Note: Further peer-reviewed data on the cellular activity, kinase selectivity, and in vivo efficacy of this compound are not widely available in the public domain. The IC50 value is reported by the vendor MedchemExpress, citing patent WO2009010488.[7] |

Experimental Protocols

The following sections describe detailed, representative methodologies for the key experiments required to characterize an MK2 inhibitor.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a generic, fluorescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against the MK2 enzyme.

Objective: To quantify the direct inhibitory effect of this compound on MK2 catalytic activity.

Materials:

-

Recombinant human MK2 enzyme

-

Fluorescently labeled peptide substrate (e.g., a derivative of HSP27 peptide)

-

Adenosine triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound, dissolved in 100% DMSO

-

Stop Solution (e.g., EDTA-containing buffer)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve.

-

Reaction Setup: In a 384-well microplate, add 5 µL of assay buffer containing the MK2 enzyme to each well.

-

Inhibitor Addition: Add 50 nL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells. Incubate for 15-30 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture prepared in assay buffer. The final ATP concentration should be at or near its Km for MK2.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure linear product formation.

-

Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution.

-

Data Acquisition: Read the plate on a microplate reader. The signal (e.g., fluorescence intensity or polarization) is proportional to the amount of phosphorylated substrate.

-

Data Analysis:

-

Normalize the data using the DMSO-only wells (0% inhibition) and wells without enzyme (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Inhibition of TNF-α Release

This protocol describes how to measure an inhibitor's ability to block TNF-α secretion from human monocytic cells (THP-1) stimulated with lipopolysaccharide (LPS).[11][12]

Objective: To determine the cellular potency of an MK2 inhibitor in a functional, disease-relevant pathway.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound, dissolved in DMSO

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL (e.g., 1 x 10⁵ cells in 200 µL) in complete RPMI medium.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α production.[11][12] Include vehicle-only (unstimulated) and LPS-only (stimulated) controls.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.[12]

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-only control. Plot the results and fit to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of HSP27 Phosphorylation

This protocol uses Western blotting to assess the inhibition of phosphorylation of HSP27, a direct downstream substrate of MK2.[9][10]

Objective: To confirm target engagement in a cellular context by measuring the phosphorylation status of a direct MK2 substrate.

Materials:

-

A suitable cell line (e.g., HeLa, U-2 OS)

-

Cell culture medium and plates

-

Stimulating agent (e.g., Anisomycin, Sorbitol)

-

This compound, dissolved in DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-total-HSP27, Mouse anti-β-Actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour.

-

Stimulation: Add a stimulating agent (e.g., 0.4 M Sorbitol for 30 minutes) to activate the p38/MK2 pathway.[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total HSP27 and β-Actin.

-

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-HSP27 to total HSP27 or β-Actin. Plot the normalized signal against inhibitor concentration to assess the dose-dependent inhibition.

Experimental Workflow Visualization

The characterization of a novel MK2 inhibitor typically follows a logical progression from initial biochemical screening to more complex cellular and functional assays.

Caption: A standard workflow for the preclinical characterization of an MK2 inhibitor.

References

- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of MK2 is protective in inflammation-associated colorectal cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MK2 Inhibition in CD4+ T Cells Protects Against IFNγ and IL-17A, Chronic Inflammation, and Fibrosis in Inflammatory Bowel Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Comprehensive Characterization of Heat Shock Protein 27 Phosphorylation in Human Endothelial Cells Stimulated by the Microbial Dithiole Thiolutin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mesoscale.com [mesoscale.com]

MK2-IN-4 and Cytokine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway. This pathway is a central regulator of cellular responses to stress and inflammatory stimuli. Activation of the p38/MK2 axis plays a pivotal role in the production of pro-inflammatory cytokines, making it a key target for therapeutic intervention in a range of inflammatory diseases and cancers. MK2-IN-4 is a potent and selective inhibitor of MK2, offering a valuable tool for dissecting the role of this kinase in cytokine regulation and for the potential development of novel anti-inflammatory therapeutics. This guide provides an in-depth overview of this compound, its mechanism of action in cytokine regulation, relevant quantitative data, and detailed experimental protocols.

The p38/MK2 Signaling Pathway and Cytokine Regulation

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including cytokines, growth factors, and cellular stress. Upon activation, p38 MAPK phosphorylates and activates MK2. A key function of activated MK2 is the post-transcriptional regulation of pro-inflammatory cytokine expression, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1][2].

This regulation is primarily achieved through the modulation of mRNA stability. Many pro-inflammatory cytokine mRNAs contain AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs), which target them for rapid degradation. MK2 phosphorylates and inactivates tristetraprolin (TTP), an RNA-binding protein that promotes the degradation of ARE-containing mRNAs[3][4]. By inhibiting TTP, MK2 stabilizes these cytokine mRNAs, leading to increased protein translation and enhanced inflammatory responses[3][4][5].

The binding of p38 MAPK to MK2 also facilitates the nuclear export of the p38/MK2 complex, allowing it to act on cytoplasmic substrates involved in mRNA stability and translation[2].

Signaling Pathway Diagram

Caption: The p38/MK2 signaling pathway leading to cytokine production and its inhibition by this compound.

Quantitative Data: Inhibitory Activity of MK2 Inhibitors

The inhibitory potency of MK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the MK2 enzyme or a downstream cellular process by 50%.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | MAPKAPK2 (MK2) | Enzymatic Assay | 45 nM | [6] |

| MK2 Inhibitor IV | MK2 | Enzymatic Assay | 0.11 µM | [1] |

| MK2 Inhibitor IV | LPS-stimulated TNF-α secretion | Cellular Assay (THP-1 cells) | 4.4 µM | [1][7] |

| MK2 Inhibitor IV | LPS-stimulated IL-6 secretion | Cellular Assay (THP-1 cells) | 5.2 µM | [1][7] |

| ATI-450 | TNF-α secretion | Ex vivo stimulated whole blood | >IC80 at 50mg BID | [8] |

| ATI-450 | IL-1β secretion | Ex vivo stimulated whole blood | >IC80 at 50mg BID | [8] |

| ATI-450 | IL-8 secretion | Ex vivo stimulated whole blood | >IC80 at 50mg BID | [8] |

Experimental Protocols

In Vitro MK2 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of a compound on MK2 kinase activity.

Materials:

-

Recombinant active MK2 enzyme

-

MK2 substrate (e.g., Hsp25)[9]

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 50 mM β-glycerophosphate pH 7.4, 0.1 mM EDTA, 10 mM magnesium acetate)[9]

-

This compound or other test compounds

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the MK2 substrate (Hsp25), and the diluted this compound.

-

Initiate the reaction by adding the recombinant MK2 enzyme.

-

Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes)[9].

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Assay for Cytokine Secretion in THP-1 Monocytes

This protocol measures the effect of this compound on the production and secretion of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells (human monocytic leukemia cell line)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required by the specific experimental design.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of cytokine secretion by this compound and calculate the IC50 values.

Experimental Workflow Diagram

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. mhh.de [mhh.de]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of tumour necrosis factor alpha mRNA stability by the mitogen-activated protein kinase p38 signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MK2-IN-4: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-4 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2 or MAPKAPK2), a key enzyme in the p38 MAPK signaling pathway.[1] With an IC50 of 45 nM, this compound serves as a valuable tool for investigating the roles of the p38/MK2 pathway in various cellular processes, particularly inflammation and cancer.[1] This pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting MK2, this compound effectively blocks the post-transcriptional regulation of these cytokines, making it a subject of interest for therapeutic development in inflammatory diseases and oncology.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability and cytokine production.

Mechanism of Action

This compound is a non-ATP competitive inhibitor of MK2. The p38 MAPK, upon activation by upstream signals such as cellular stress or inflammatory cytokines, phosphorylates and activates MK2. Activated MK2 then phosphorylates a number of downstream substrates, including tristetraprolin (TTP), which is involved in the destabilization of AU-rich element (ARE)-containing mRNAs of pro-inflammatory cytokines like TNF-α. Phosphorylation of TTP by MK2 leads to the stabilization of these mRNAs, resulting in increased cytokine production. This compound intervenes in this cascade by inhibiting the kinase activity of MK2, thereby preventing the stabilization of cytokine mRNAs and suppressing the inflammatory response.

Data Presentation